Cas no 2138017-85-1 (2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid)

2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid is a fluorinated amino acid derivative characterized by its unique cyclopropyl and difluoroalkyl functional groups. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and agrochemical applications. The cyclopropyl moiety contributes to conformational rigidity, which can improve binding affinity in target interactions. This compound is particularly useful in the synthesis of biologically active molecules, including protease inhibitors and receptor modulators. Its structural features also offer potential for further functionalization, enabling tailored modifications for specific research or industrial purposes. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid structure
2138017-85-1 structure
商品名:2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
CAS番号:2138017-85-1
MF:C9H15F2NO2
メガワット:207.217709779739
CID:6138452
PubChem ID:165789122

2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-789959
    • 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
    • 2138017-85-1
    • 2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
    • インチ: 1S/C9H15F2NO2/c1-2-3-8(4-5-8)12-6-9(10,11)7(13)14/h12H,2-6H2,1H3,(H,13,14)
    • InChIKey: PFGRQJJQAGDALN-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)O)(CNC1(CCC)CC1)F

計算された属性

  • せいみつぶんしりょう: 207.10708505g/mol
  • どういたいしつりょう: 207.10708505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-789959-0.25g
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
2138017-85-1 95.0%
0.25g
$1235.0 2025-02-22
Enamine
EN300-789959-5.0g
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
2138017-85-1 95.0%
5.0g
$3894.0 2025-02-22
Enamine
EN300-789959-2.5g
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
2138017-85-1 95.0%
2.5g
$2631.0 2025-02-22
Enamine
EN300-789959-0.1g
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
2138017-85-1 95.0%
0.1g
$1183.0 2025-02-22
Enamine
EN300-789959-0.5g
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
2138017-85-1 95.0%
0.5g
$1289.0 2025-02-22
Enamine
EN300-789959-1.0g
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
2138017-85-1 95.0%
1.0g
$1343.0 2025-02-22
Enamine
EN300-789959-0.05g
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
2138017-85-1 95.0%
0.05g
$1129.0 2025-02-22
Enamine
EN300-789959-10.0g
2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid
2138017-85-1 95.0%
10.0g
$5774.0 2025-02-22

2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid 関連文献

2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acidに関する追加情報

2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic Acid

2,2-Difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid (CAS No: 2138017-85-1) is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique structural features, which include a fluorinated propanoic acid backbone and a substituted cyclopropylamine group. The presence of fluorine atoms at the 2-position of the propanoic acid moiety introduces electronic and steric effects that can significantly influence the compound's reactivity and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid through a combination of nucleophilic substitution and cycloaddition reactions. Researchers have reported that the synthesis pathway involves the reaction of 1-propylcyclopropylamine with a suitably activated fluoroacetic acid derivative, followed by purification to isolate the final product. This method has been optimized to achieve high yields and excellent purity, making it suitable for large-scale production.

The structural uniqueness of 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid has led to its exploration in various applications. In pharmacology, this compound has been investigated as a potential lead molecule for drug development due to its ability to modulate key biological targets. For instance, studies have shown that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are critical in regulating cellular signaling pathways. This property makes it a promising candidate for the treatment of disorders such as hypertension and neurodegenerative diseases.

In addition to its pharmacological applications, 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid has also been studied for its potential use in materials science. Researchers have explored its ability to form self-assembled monolayers on various substrates, which could be utilized in the development of advanced sensors and electronic devices. The fluorinated nature of the molecule contributes to its hydrophobicity and chemical stability, making it ideal for such applications.

Recent studies have also highlighted the importance of fluorinated compounds in modern drug discovery programs. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). In the case of 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid, the fluorine atoms at the 2-position not only stabilize the molecule but also improve its solubility in biological fluids, which is crucial for its bioavailability.

The cyclopropylamine group attached to the propanoic acid backbone introduces additional complexity to the molecule's structure. This group is known for its ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. Furthermore, the propyl substituent on the cyclopropyl ring adds flexibility to the molecule, allowing it to adopt various conformations that may be advantageous for binding to specific receptors.

From an environmental perspective, fluorinated compounds like 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid are being scrutinized due to their potential persistence in ecosystems. However, preliminary studies suggest that this compound undergoes rapid degradation under certain environmental conditions, reducing its ecological footprint. Further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, 2,2-difluoro-3-[(1-propylcyclopropyl)amino]propanoic acid represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery and materials science. As research continues to unfold, this compound is expected to contribute significantly to advancements in these fields while maintaining compliance with environmental and safety standards.

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